(R)-(-)-2,2-Dimethyl-5-oxo-1,3-dioxolane-4-acetic acid (R)-(-)-2,2-Dimethyl-5-oxo-1,3-dioxolane-4-acetic acid (R)-(−)-2,2-Dimethyl-5-oxo-1,3-dioxolane-4-acetic acid can be used as an intermediate/starting material in the synthesis of (R)-isoserine, a glucagon receptor antagonist, blepharismone, and pheromone of Blepharisma japonicum.

Brand Name: Vulcanchem
CAS No.: 113278-68-5
VCID: VC20763488
InChI: InChI=1S/C7H10O5/c1-7(2)11-4(3-5(8)9)6(10)12-7/h4H,3H2,1-2H3,(H,8,9)/t4-/m1/s1
SMILES: CC1(OC(C(=O)O1)CC(=O)O)C
Molecular Formula: C7H10O5
Molecular Weight: 174.15 g/mol

(R)-(-)-2,2-Dimethyl-5-oxo-1,3-dioxolane-4-acetic acid

CAS No.: 113278-68-5

Cat. No.: VC20763488

Molecular Formula: C7H10O5

Molecular Weight: 174.15 g/mol

* For research use only. Not for human or veterinary use.

(R)-(-)-2,2-Dimethyl-5-oxo-1,3-dioxolane-4-acetic acid - 113278-68-5

Specification

Description (R)-(−)-2,2-Dimethyl-5-oxo-1,3-dioxolane-4-acetic acid can be used as an intermediate/starting material in the synthesis of (R)-isoserine, a glucagon receptor antagonist, blepharismone, and pheromone of Blepharisma japonicum.

CAS No. 113278-68-5
Molecular Formula C7H10O5
Molecular Weight 174.15 g/mol
IUPAC Name 2-[(4R)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]acetic acid
Standard InChI InChI=1S/C7H10O5/c1-7(2)11-4(3-5(8)9)6(10)12-7/h4H,3H2,1-2H3,(H,8,9)/t4-/m1/s1
Standard InChI Key IDQOCLIWDMZKBZ-SCSAIBSYSA-N
Isomeric SMILES CC1(O[C@@H](C(=O)O1)CC(=O)O)C
SMILES CC1(OC(C(=O)O1)CC(=O)O)C
Canonical SMILES CC1(OC(C(=O)O1)CC(=O)O)C

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